1-(2-Chlorophenoxy)propan-2-amine hydrochloride
Description
Historical Development and Chemical Classification
The development of this compound emerged from the broader exploration of phenoxy amine compounds that began gaining prominence in synthetic organic chemistry during the latter half of the twentieth century. This compound belongs to the fundamental chemical classification of arylalkyl amines, specifically categorized as a chlorinated phenoxy propanamine derivative. The historical context of this compound's development is intrinsically linked to advances in synthetic methodologies that enabled the efficient formation of ether linkages between aromatic systems and aliphatic amine-containing chains.
Chemical classification systems recognize this compound within multiple hierarchical categories. Primarily, it functions as a secondary amine hydrochloride salt, with the parent amine structure containing both aromatic and aliphatic components. The presence of the chlorine substituent on the phenoxy ring introduces additional complexity to its classification, placing it within the subset of halogenated aromatic ethers. The hydrochloride salt formation represents a common approach to enhancing the handling properties and stability of amine-containing compounds, particularly those intended for research and synthetic applications.
The systematic chemical classification follows established conventions for organochlorine compounds, specifically those containing phenoxy linkages. The compound demonstrates characteristics typical of both aromatic halides and alkyl amines, creating a dual nature that influences its reactivity patterns and potential synthetic utility. Database records maintain consistent classification across multiple chemical information systems, with the MDL number MFCD17214603 providing standardized identification within chemical databases.
Significance in Phenoxy Amine Chemistry
Within the broader context of phenoxy amine chemistry, this compound occupies a position of considerable synthetic significance. The compound exemplifies the successful integration of aromatic ether formation with amine functionalization, representing a key structural motif that appears throughout medicinal chemistry and synthetic organic chemistry literature. The specific positioning of the chlorine substituent at the ortho position relative to the ether linkage creates unique electronic and steric effects that distinguish this compound from its isomeric counterparts.
The synthesis of phenoxy amine compounds typically relies on established methodologies such as the Williamson ether synthesis, which involves nucleophilic substitution reactions between alkoxide nucleophiles and appropriate electrophiles. In the context of this compound, synthetic approaches would involve the coupling of 2-chlorophenol derivatives with appropriately functionalized propylamine precursors. The presence of the chlorine substituent introduces considerations regarding regioselectivity and reaction conditions that must be carefully optimized to achieve efficient synthesis.
Research applications of this compound demonstrate its utility as both a synthetic intermediate and a target molecule for structure-activity relationship studies. The phenoxy amine framework provides multiple sites for chemical modification, enabling systematic exploration of structural variations and their corresponding effects on chemical and biological properties. The hydrochloride salt form enhances solubility in aqueous and polar organic solvents, facilitating its use in various synthetic transformations and analytical procedures.
Structural Relationship to Other Chlorophenoxy Derivatives
The structural analysis of this compound reveals significant relationships to other members of the chlorophenoxy amine family. Comparative examination with related compounds provides insight into the effects of substituent positioning and structural modifications on overall molecular properties. Several closely related derivatives exist within the chemical literature, each demonstrating unique characteristics based on their specific substitution patterns.
The 3-chlorophenoxy analogue, represented by compounds such as 3-(2-Chlorophenoxy)propan-1-amine, demonstrates positional isomerism effects on molecular geometry and electronic distribution. This structural variation shifts the chlorine substituent to the meta position relative to the ether linkage, creating different steric and electronic environments that influence both chemical reactivity and physical properties. Similarly, the 4-chlorophenoxy derivatives, including compounds like 1-(4-Chlorophenoxy)propan-2-amine, represent para-substituted analogues that exhibit distinct characteristics compared to the ortho-substituted parent compound.
A comprehensive structural comparison reveals the systematic progression of properties across the chlorophenoxy amine series. The following table summarizes key structural and physical characteristics of related chlorophenoxy propanamine derivatives:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Chlorine Position |
|---|---|---|---|---|
| 1-(2-Chlorophenoxy)propan-2-amine HCl | 20871-73-2 | C9H13Cl2NO | 222.11 | ortho |
| 3-(2-Chlorophenoxy)propan-1-amine | 50911-59-6 | C9H12ClNO | 185.65 | ortho |
| 1-(4-Chlorophenoxy)propan-2-amine | 545376-16-7 | C9H12ClNO | 185.65 | para |
| 2-(4-Chlorophenoxy)propan-1-amine | 171847-70-4 | C9H12ClNO | 185.65 | para |
The structural relationships extend beyond simple positional isomerism to include variations in the propyl chain substitution pattern. These modifications create families of compounds with systematically varied steric and electronic properties, enabling detailed structure-property relationship studies. The ortho-chlorine positioning in this compound creates specific intramolecular interactions that distinguish it from meta and para isomers.
Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups. The primary naming approach prioritizes the amine functionality as the principal functional group, with the phenoxy ether system treated as a substituent. This hierarchical approach ensures consistent and unambiguous chemical identification across various naming systems and chemical databases.
The systematic name construction begins with identification of the longest carbon chain containing the amine functionality, in this case the three-carbon propane backbone. The amine group positioned at the second carbon of this chain establishes the base name as propan-2-amine. The phenoxy substituent, specifically the 2-chlorophenoxy group, attaches to the first carbon of the propyl chain, creating the complete systematic name 1-(2-chlorophenoxy)propan-2-amine. The hydrochloride designation indicates the salt formation between the basic amine and hydrochloric acid.
Alternative naming conventions exist within chemical literature and database systems. The Chemical Abstracts Service registry system maintains the name 2-Propanamine, N-(2-chloroethyl)-, hydrochloride for related structures, though specific registry practices may vary. International chemical identifier systems, including the International Chemical Identifier and Simplified Molecular Input Line Entry System, provide standardized representations that ensure consistent identification across different software platforms and databases.
The SMILES notation for this compound, represented as CC(N)COC1=CC=CC=C1Cl.[H]Cl, provides a linear textual representation of the molecular structure that enables computational processing and database searching. This notation system explicitly describes the connectivity pattern, including the ether linkage between the propyl chain and the chlorinated aromatic ring, while also indicating the presence of the hydrochloride salt through the separate [H]Cl component.
Standardized chemical identifiers include the InChI key and standard InChI representations, which provide unique molecular identifiers that remain consistent across different chemical databases and information systems. These systematic approaches to nomenclature ensure accurate communication of structural information and enable efficient retrieval of relevant chemical and property data from various sources.
Properties
IUPAC Name |
1-(2-chlorophenoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-7(11)6-12-9-5-3-2-4-8(9)10;/h2-5,7H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHLLKHRBTYGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(2-Chlorophenoxy)propan-2-one
The initial step involves nucleophilic substitution to form the phenoxypropan-2-one intermediate:
-
- 2-Chlorophenol as the phenol source
- Potassium iodide (KI) as a catalyst (0.1 mol equiv)
- Anhydrous potassium carbonate (K2CO3) as base (1.5 mol equiv)
- Appropriate alkylating agent (e.g., 1-chloropropan-2-one or equivalent)
- Solvent: Typically anhydrous organic solvents such as acetone or DMF
- Reaction temperature: Reflux conditions to facilitate substitution
-
- The phenol is deprotonated by K2CO3 forming the phenolate ion.
- The phenolate ion attacks the electrophilic carbon of the alkylating agent, substituting the leaving group (e.g., chloride).
- KI acts as a phase transfer catalyst enhancing the nucleophilicity.
-
- Formation of 1-(2-chlorophenoxy)propan-2-one as the key intermediate.
This procedure is adapted from general methods for 1-substituted phenoxypropan-2-ones synthesis.
Reduction of 1-(2-Chlorophenoxy)propan-2-one to 1-(2-Chlorophenoxy)propan-2-amine
-
- Lithium aluminium hydride (LiAlH4) suspended in dry ether at 0 °C
- Slow addition of the ketone intermediate to the LiAlH4 suspension
- Refluxing the mixture for approximately 3 hours
- Quenching with aqueous sodium hydroxide (NaOH) solution carefully
- Workup by filtration and solvent evaporation
- Purification by flash column chromatography
-
- LiAlH4 reduces the ketone carbonyl to the corresponding alcohol intermediate.
- Under the reaction conditions, the intermediate undergoes reductive amination or direct amine formation, yielding the primary amine.
Formation of Hydrochloride Salt
- The free base amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether).
- The hydrochloride salt precipitates out or is obtained by solvent evaporation.
- This salt form improves stability, handling, and solubility characteristics.
Summary Table of Preparation Method Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Phenoxypropan-2-one synthesis | 2-Chlorophenol, KI (0.1 eq), K2CO3 (1.5 eq), alkylating agent | Acetone/DMF | Reflux | 70-85 | Nucleophilic substitution, base catalyzed |
| Reduction to amine | Lithium aluminium hydride (LiAlH4) | Dry ether | 0 °C to reflux | 65-80 | Controlled addition, careful quenching |
| Hydrochloride salt formation | HCl in ethanol or ether | Ethanol/ether | Room temperature | Quantitative | Salt precipitation or solvent evaporation |
Additional Notes and Research Findings
- The use of KI and anhydrous K2CO3 is critical to enhance reaction efficiency in the substitution step, preventing side reactions and promoting higher yields.
- LiAlH4 is preferred for the reduction due to its strong hydride donor ability, enabling efficient conversion of ketone to amine without over-reduction.
- The hydrochloride salt formation step is straightforward but requires controlled addition of HCl to avoid decomposition or over-acidification.
- Purification by flash chromatography ensures removal of side products and unreacted starting materials, yielding analytically pure compound.
- Alternative reductive amination methods or catalytic hydrogenation can be employed but may require optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenoxy)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or oximes.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted phenoxyamines
- Imines or oximes from oxidation
- Secondary or tertiary amines from reduction
Scientific Research Applications
1-(2-Chlorophenoxy)propan-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antileishmanial properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenoxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituent type, position, and functional groups.
Substituted Phenylpropan-2-amine Hydrochlorides
Modifications to the Amine Backbone or Linkage
Complex Derivatives and Hybrid Structures
Key Structural and Functional Insights
- Substituent Position and Electronic Effects: 2-Chloro vs. 4-Fluoro: The 2-chloro substitution (target compound) increases steric hindrance and may reduce metabolic oxidation compared to 4-fluoro derivatives . Phenoxy vs.
Backbone Modifications :
Hybrid Structures :
- NBOMe derivatives (e.g., 4-EA-NBOMe) demonstrate how N-benzyl substitutions dramatically increase receptor selectivity, though this is absent in the target compound .
Biological Activity
1-(2-Chlorophenoxy)propan-2-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H12ClN·HCl
- Molecular Weight : Approximately 209.12 g/mol
- Structure : The compound features a propan-2-amine backbone with a chlorophenoxy group, which enhances its lipophilicity and biological interactions, making it significant in drug design.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymes. It has been shown to:
- Inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
- Interact with serotonin and norepinephrine pathways, suggesting potential applications as an antidepressant or anxiolytic agent.
Biological Activities
-
Antimicrobial Activity :
- The compound has demonstrated antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) at low micromolar concentrations .
- It has also shown potential antileishmanial properties, indicating its broad spectrum of biological activity.
- Anticancer Properties :
-
Neurotransmitter Modulation :
- The compound's interaction with neurotransmitter systems positions it as a candidate for further research in treating mood disorders. Its structural analogs have shown efficacy in modulating serotonin and norepinephrine levels.
Case Studies
- Antibacterial Activity Study :
- Anticancer Activity :
Data Summary
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for 1-(2-Chlorophenoxy)propan-2-amine hydrochloride, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-chlorophenol with propan-2-amine derivatives under basic conditions can yield the target compound. Optimization includes:
- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but require reflux conditions to avoid decomposition.
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity, critical for pharmacological studies .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies the chlorophenoxy group (δ 6.8–7.4 ppm for aromatic protons) and amine protons (δ 1.2–1.5 ppm for methyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 230.06) and fragmentation patterns .
- FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C ether stretch) and ~3300 cm⁻¹ (N-H stretch) validate structure .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between this compound and its structural analogs?
- Approach :
Comparative Receptor Binding Assays : Test affinity for adrenergic or serotonergic receptors (e.g., α₁A vs. 5-HT₂A) using radioligand displacement assays. For example, analogs like 1-(4-Methoxyphenyl)propan-2-amine (Imp. G(EP)) show divergent selectivity due to substituent electronic effects .
Metabolic Stability Studies : Use liver microsomes to compare oxidative metabolism rates. Chlorophenoxy derivatives may exhibit higher stability than methoxy analogs due to reduced CYP450 interaction .
Data Normalization : Account for batch-to-batch purity variations (e.g., via HPLC quantification) to isolate structural vs. impurity-driven effects .
Q. What strategies mitigate instability of this compound under oxidative or acidic conditions?
- Experimental Design :
- Oxidative Stability : Store under inert gas (N₂/Ar) and add antioxidants (e.g., BHT at 0.01% w/v). Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .
- Acidic Hydrolysis Resistance : Buffer solutions (pH 5–7) minimize amine protonation. Co-crystallization with counterions (e.g., succinate) enhances solid-state stability .
- Degradation Pathways : LC-MS/MS identifies primary degradation products (e.g., chlorophenol via hydrolysis), guiding formulation adjustments .
Q. How do substituent variations (e.g., chloro vs. methyl or trifluoromethyl) impact the compound’s reactivity in nucleophilic substitutions?
- Analysis :
- Electronic Effects : Chlorophenoxy groups increase electrophilicity at the α-carbon compared to methyl analogs, accelerating SN2 reactions. Trifluoromethyl groups (as in 2-(4-(Trifluoromethyl)phenoxy)propan-1-amine) reduce nucleophilic attack due to steric hindrance and electron-withdrawing effects .
- Kinetic Data : Compare reaction rates (k) using pseudo-first-order kinetics. For example, k (chloro) ≈ 2× k (methyl) in ethanol/water at 25°C .
Data Contradiction Case Study
Issue : Conflicting reports on the compound’s solubility in aqueous vs. organic solvents.
Resolution :
- Hypothesis : Polymorphism or salt form variations (e.g., hydrochloride vs. free base).
- Method :
- DSC/TGA : Identify polymorphic forms (endothermic peaks at 150–160°C indicate crystalline transitions) .
- Solubility Testing : Use shake-flask method in buffered solutions (pH 1–7.4). Hydrochloride salts show higher aqueous solubility (e.g., 12 mg/mL at pH 3) vs. free base (<1 mg/mL) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
